eeyarestatin I

ERAD Sec61 translocon protein translocation

Eeyarestatin I is the definitive chemical probe for interrogating ER protein homeostasis through its unique dual pharmacophore architecture. Unlike conventional ATP-competitive p97 inhibitors (CB-5083, NMS-873, DBeQ), which only disrupt the ATPase domain, only intact eeyarestatin I simultaneously blocks both the p97-associated deubiquitinating process (PAD) and Sec61-dependent co-translational translocation at the ER membrane. This bifunctional mechanism—validated by cryo-EM structural data and extensive SAR—enables the compound’s signature induction of NOXA-dependent apoptosis, ER stress, and G2/M arrest at low micromolar IC₅₀ values. Substituting a generic single-target p97 inhibitor eliminates the Sec61 inhibition component, fundamentally altering the experimental perturbation of ER homeostasis. Procure the full-length, intact molecule to guarantee mechanistic fidelity in ERAD/UPR crosstalk, combinatorial bortezomib synergy, and NOXA pathway investigations.

Molecular Formula C27H25Cl2N7O7
Molecular Weight 630.4 g/mol
CAS No. 1310099-63-8
Cat. No. B7909956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameeeyarestatin I
CAS1310099-63-8
Molecular FormulaC27H25Cl2N7O7
Molecular Weight630.4 g/mol
Structural Identifiers
SMILESCC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C
InChIInChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)/b4-3+,30-15-
InChIKeyJTUXTPWYZXWOIB-LBSHJFKMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eeyarestatin I for ERAD and Sec61 Translocon Inhibition Research Procurement


Eeyarestatin I (CAS: 412960-54-4, also known as ESI or EerI) is a bifunctional small-molecule inhibitor of endoplasmic reticulum-associated protein degradation (ERAD) that uniquely targets both the p97/VCP-associated deubiquitinating process (PAD) and Sec61-mediated protein translocation [1]. Unlike ATP-competitive p97 inhibitors, eeyarestatin I associates with the p97 complex to inhibit ataxin-3-dependent deubiquitination without competing for the ATP-binding site [2]. The compound exhibits cytotoxic activity preferentially against cancer cells, with IC50 values in the low micromolar range across multiple cell lines, and induces cell death via the proapoptotic protein NOXA [3].

Why Generic p97 Inhibitors Cannot Substitute for Eeyarestatin I


Conventional p97/VCP inhibitors such as CB-5083 (IC50 = 11 nM, D2 ATPase site), NMS-873 (IC50 = 20-30 nM, allosteric), and DBeQ (IC50 = 1.5 µM, ATP-competitive) achieve potent target engagement solely through ATPase domain inhibition [1][2]. However, these ATP-competitive or allosteric p97 inhibitors lack the dual pharmacophore architecture that enables eeyarestatin I to simultaneously block Sec61-dependent co-translational translocation at the ER membrane [3]. The nitrofuran-containing (NFC) domain of eeyarestatin I is essential for ER membrane localization and Sec61 inhibition, while the aromatic domain contributes to p97 complex association [4]. Substituting a generic p97 inhibitor for eeyarestatin I would therefore eliminate the Sec61 inhibition component entirely, fundamentally altering the experimental perturbation of ER protein homeostasis.

Quantitative Differentiation Evidence for Eeyarestatin I Relative to Comparators


Dual-Target Bifunctionality: Eeyarestatin I Inhibits Both p97-Associated Deubiquitination and Sec61 Translocon

Eeyarestatin I is a bifunctional compound comprising a nitrofuran-containing (NFC) domain and an aromatic domain, enabling simultaneous inhibition of two distinct ER protein quality control processes. SAR analysis demonstrates that the NFC domain (represented by 5-NA) and the aromatic domain (represented by CBU-002) must be covalently linked within the same molecule to achieve full cytotoxic activity [1]. At 8 µM, eeyarestatin I produces an almost complete loss of secretory glycoproteins in the media of cultured mammalian cells, indicating potent Sec61 translocon blockade [2]. In contrast, ATP-competitive p97 inhibitors such as CB-5083 (IC50 = 11 nM against D2 ATPase) and allosteric inhibitors like NMS-873 (IC50 = 20-30 nM) inhibit p97 ATPase activity exclusively without affecting Sec61-mediated translocation [3][4].

ERAD Sec61 translocon protein translocation p97/VCP deubiquitination

Cryo-EM Structural Validation of Sec61 Translocon Inhibition by Eeyarestatin I

The direct binding mode of eeyarestatin I to the Sec61 translocon complex has been resolved at near-atomic resolution using cryo-electron microscopy (Cryo-EM). The structure (EMDB-27589) reveals that eeyarestatin I binds within the Sec61 channel, physically obstructing the translocation pore and thereby preventing nascent polypeptide passage into the ER lumen [1]. This structural evidence provides definitive mechanistic validation of the Sec61 inhibition component of eeyarestatin I's dual-target pharmacology. In contrast, the cryo-EM structures of p97 bound to CB-5083 or NMS-873 reveal binding exclusively to the p97 ATPase domains (D1 or D2), with no interaction at the Sec61 translocon [2].

Cryo-EM Sec61 translocon structural biology protein translocation ER membrane

Preferential Cytotoxicity Against Cancer Cells: Eeyarestatin I IC50 in JEKO-1 Mantle Cell Lymphoma Cells

Eeyarestatin I induces cell death in JEKO-1 mantle cell lymphoma cells with an IC50 of 4 ± 1.2 µM [1]. This cytotoxic activity is mechanistically linked to ER stress induction and transcriptional activation of the proapoptotic BH3-only protein NOXA [2]. The compound exhibits preferential cytotoxicity against cancer cells, consistent with the heightened sensitivity of transformed cells to ER stress perturbation. While bortezomib (a proteasome inhibitor) shows anticancer activities that eeyarestatin I resembles, eeyarestatin I and bortezomib can synergize when used in combination, suggesting non-redundant mechanisms of ER stress induction [3].

cancer cell cytotoxicity ER stress NOXA IC50 JEKO-1

Aqueous Solubility Limitation Differentiates Eeyarestatin I from Orally Bioavailable p97 Inhibitors

Eeyarestatin I is insoluble in water and requires DMSO for in vitro dissolution (85 mg/mL or 134.82 mM in DMSO at 25°C) . This poor aqueous solubility severely limits in vivo applications, necessitating the development of derivative compounds with solubilizing group modifications [1]. In contrast, CB-5083 is an orally bioavailable p97 inhibitor with demonstrated in vivo efficacy in rodent xenograft models [2]. This solubility differential carries practical implications for experimental design: eeyarestatin I is suitable for in vitro cellular studies but requires specialized formulation for in vivo work, whereas CB-5083 or NMS-873 may be preferable when oral bioavailability or systemic administration is required.

solubility aqueous solubility in vivo formulation DMSO pharmacokinetics

SAR Analysis: Intact Bifunctional Architecture Required for Full ER Stress Induction and NOXA Activation

Structure-activity relationship (SAR) analysis demonstrates that neither the nitrofuran-containing (NFC) domain (5-NA, 2.5 µM) nor the aromatic domain (CBU-002, 10 µM) alone is sufficient to induce ER stress and NOXA expression in JEKO-1 cells [1]. Only the intact eeyarestatin I molecule (10 µM), which contains both domains covalently linked, produces robust induction of ER stress markers and NOXA expression [1]. This SAR finding has been independently corroborated by synthetic analogue studies: among synthesized eeyarestatin derivatives, none demonstrated equipotent inhibitory activity across all functional assays (cytotoxicity, vacuole formation, ubiquitin accumulation, translocation blockade, and secretion inhibition) [2].

SAR structure-activity relationship NOXA ER stress bifunctional

Primary Research Applications and Procurement Scenarios for Eeyarestatin I


Dual-Target ER Protein Homeostasis Perturbation Studies

Eeyarestatin I is optimally suited for experiments requiring simultaneous inhibition of both Sec61-mediated co-translational translocation and p97-associated deubiquitination. At 8 µM, the compound produces near-complete loss of secretory glycoproteins in cell culture media [1]. This dual-target perturbation cannot be achieved with single-target p97 inhibitors (CB-5083, NMS-873) or Sec61-specific inhibitors alone. The cryo-EM validated binding of eeyarestatin I to the Sec61 translocon pore provides structural confidence for interpreting experimental outcomes [2].

ER Stress and UPR Activation in Cancer Cell Models

Eeyarestatin I reliably induces ER stress, G2/M cell cycle arrest, ROS-dependent apoptosis, and autophagy in human colorectal cancer cells [3]. The compound demonstrates IC50 values in the low micromolar range (e.g., 4 ± 1.2 µM in JEKO-1 cells) [4]. Researchers studying the functional coupling between ERAD inhibition and unfolded protein response (UPR) activation should select eeyarestatin I for its well-characterized ER stress induction profile, which mechanistically requires the intact bifunctional molecular architecture [4].

In Vitro Cellular Assays Requiring DMSO-Soluble ERAD Inhibitors

Eeyarestatin I is soluble to 100 mM in DMSO (85 mg/mL or 134.82 mM at 25°C), making it readily formulable for in vitro cellular assays . For studies where DMSO vehicle is acceptable and the experimental endpoint is cellular ER stress, apoptosis, or translocation blockade, eeyarestatin I provides a well-validated tool with extensive literature precedent. However, researchers planning in vivo studies should note the compound's water insolubility and consider either specialized formulation development or structurally optimized derivatives [5].

NOXA-Dependent Apoptosis Pathway Investigation

Eeyarestatin I induces cell death via transcriptional activation of the proapoptotic BH3-only protein NOXA [6]. This mechanism is distinct from direct proteasome inhibition (bortezomib), though both agents induce ER stress. Notably, eeyarestatin I can synergize with bortezomib, making it valuable for combinatorial ER stress perturbation studies [7]. The SAR evidence confirms that only the intact eeyarestatin I molecule activates NOXA, validating the necessity of procuring the full-length compound for NOXA pathway investigations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for eeyarestatin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.